molecular formula C10H2CoF12O4 B13114313 Bis(hexafluoroacetylacetonato)cobalt(II) hydrate

Bis(hexafluoroacetylacetonato)cobalt(II) hydrate

Cat. No.: B13114313
M. Wt: 473.03 g/mol
InChI Key: QDSYTPPFMSRYGR-UHFFFAOYSA-N
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Description

Bis(hexafluoroacetylacetonato)cobalt(II) hydrate, also known as cobalt(II) hexafluoroacetylacetonate hydrate, is a coordination compound with the CAS Number 19648-83-0 . This compound is supplied as a white to yellow to orange powdered crystal and is a versatile precursor and catalyst in advanced materials research and chemical synthesis. Its primary research value lies in its application as a precursor for depositing high-purity cobalt-containing thin films via chemical vapor deposition (CVD) processes . These thin films are critical components in semiconductor devices, magnetic storage media, and various types of sensors . The fluorinated ligands in its structure contribute to its volatility and thermal stability, making it particularly suitable for these demanding fabrication processes. In the field of catalysis, this cobalt complex is employed to enhance a variety of chemical transformations. It functions as a catalyst in the synthesis of specialty chemicals and pharmaceuticals, where it can improve reaction efficiency and selectivity . The compound's mechanism of action in catalytic cycles often involves the cobalt center facilitating key redox steps or activating specific bonds. Furthermore, its well-defined spectral properties make it a useful standard or reagent in analytical chemistry, particularly for calibrating spectroscopic instruments to ensure measurement accuracy . When handled, this material should be stored sealed in a cool, dark, and dry place at room temperature . Researchers should note that it is classified with hazard statements including H317 (May cause an allergic skin reaction) and H351 (Suspected of causing cancer) . Appropriate personal protective equipment, including gloves and eye protection, is required. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H2CoF12O4

Molecular Weight

473.03 g/mol

IUPAC Name

cobalt(2+);1,1,1,5,5,5-hexafluoropentane-2,4-dione

InChI

InChI=1S/2C5HF6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2

InChI Key

QDSYTPPFMSRYGR-UHFFFAOYSA-N

Canonical SMILES

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(hexafluoroacetylacetonato)cobalt(II) hydrate can be synthesized through the reaction of cobalt(II) salts with hexafluoroacetylacetone in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Bis(hexafluoroacetylacetonato)cobalt(II) hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(0) or cobalt(I) species. Substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

Bis(hexafluoroacetylacetonato)cobalt(II) hydrate is a coordination complex with potential applications in various scientific fields . This compound, which has the molecular formula C10H2CoF12O4xH2OC_{10}H_2CoF_{12}O_4\cdot xH_2O , features a cobalt(II) ion coordinated with hexafluoroacetylacetonate ligands and water molecules . It typically appears as an orange powder and is soluble in organic solvents .

  • As a Precursor in Chemical Synthesis: this compound can be used as a starting material for synthesizing other cobalt complexes . For instance, it can be recrystallized in acetonitrile to form a complex where the hexafluoroacetylacetonate ligands are axially coordinated . These complexes can then be modified by substituting the axial acetonitrile molecules with other nitrogen- or oxygen-containing ligands .
  • Inhibiting Cancer Cell Growth: Cobalt complexes, including those with β-ketoamine ligands, have demonstrated potential in inhibiting the growth of human lung carcinoma cells, human colorectal carcinoma cells, human hepatocellular carcinoma cells, and human fibroblast cells .
  • Biomedical Research: This compound can be applied to biomedical research .
  • Forensic Work: It can be used in forensic work .
  • Clinical Diagnostics: It also has applications in clinical diagnostics .

Mechanism of Action

The mechanism of action of bis(hexafluoroacetylacetonato)cobalt(II) hydrate involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the structure and reactivity of the target molecules. The pathways involved in these interactions depend on the specific ligands and conditions present .

Comparison with Similar Compounds

Metal Hexafluoroacetylacetonate Hydrates

Fluorinated β-diketonate complexes of other transition metals share structural similarities but differ in electronic and functional properties.

Property Co(hfac)₂·xH₂O Ni(hfac)₂·xH₂O Cu(hfac)₂·xH₂O
Molecular formula C₁₀H₆CoF₁₂O₅ C₁₀H₄F₁₂NiO₅ C₁₀H₂CuF₁₂O₄
Molecular weight 493.07 g/mol 490.81 g/mol 477.64 g/mol (anhydrous)
Melting point 197°C Not reported ~100°C (decomposition)
Applications CVD precursors, catalysts Catalysis, spin-crossover materials Organic synthesis, electronics
Hazard profile H302, H312, H315, H318 Limited data H317, H351 (potential carcinogen)

Key differences :

  • Cobalt vs. Nickel : Co(hfac)₂·xH₂O exhibits higher thermal stability (melting point 197°C vs. Ni analog’s decomposition at lower temperatures), making it preferable for high-temperature processes like CVD .
  • Cobalt vs. Copper : Cu(hfac)₂·xH₂O is more reactive in redox reactions due to copper’s variable oxidation states, whereas cobalt’s +2 state offers stability in oxygen-sensitive applications .

Non-Fluorinated Analog: Cobalt(II) Acetylacetonate Hydrate

Replacing fluorine with hydrogen in the ligand backbone significantly alters properties:

Property Co(hfac)₂·xH₂O Co(acac)₂·xH₂O
Molecular formula C₁₀H₆CoF₁₂O₅ C₁₀H₁₈CoO₄·xH₂O
Molecular weight 493.07 g/mol 257.15 g/mol (anhydrous)
Melting point 197°C 170–175°C (decomposes)
Volatility High (fluorine effect) Moderate
Applications High-purity coatings Polymerization catalysts

Key differences :

  • The hexafluoro substitution increases volatility (beneficial for CVD) and Lewis acidity, enhancing catalytic activity in electron-deficient systems .

Comparison with Other Cobalt Compounds

Cobalt(II) Sulfate Heptahydrate (CAS 10026-24-1)

An inorganic salt with distinct applications:

Property Co(hfac)₂·xH₂O CoSO₄·7H₂O
Structure Organometallic complex Inorganic salt
Solubility in H₂O Insoluble Highly soluble
Applications Catalysis, nanomaterials Electroplating, fertilizers
Toxicity High (multiple H codes) Moderate (H302, H317)

Key differences :

  • CoSO₄·7H₂O’s water solubility makes it suitable for aqueous processes, whereas Co(hfac)₂·xH₂O is used in organic solvents or gas-phase deposition .

Biological Activity

Chemical Identity and Properties

Bis(hexafluoroacetylacetonato)cobalt(II) hydrate, with the chemical formula C10H6CoF12O5\text{C}_{10}\text{H}_{6}\text{CoF}_{12}\text{O}_{5} and CAS number 19648-83-0, is a coordination compound where cobalt is coordinated with hexafluoroacetylacetonate ligands. This compound exhibits unique chemical properties, making it a subject of interest in various scientific fields, particularly in biological studies and medicinal chemistry. Its molecular weight is approximately 493.07 g/mol, and it typically appears as a crystalline powder with a melting point ranging from 173 to 197 °C .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules, including proteins and nucleic acids. The coordination of cobalt ions enhances the compound's reactivity and potential therapeutic applications. The compound has been noted for its interactions with DNA, suggesting possible mechanisms for antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cobalt(II) complexes, including bis(hexafluoroacetylacetonato)cobalt(II). These complexes have demonstrated significant inhibitory effects against various bacterial and fungal strains. For instance, research indicates that cobalt(II) complexes can bind to calf thymus DNA in an intercalative manner, which may underlie their antimicrobial efficacy .

Table 1: Antimicrobial Activity of Cobalt(II) Complexes

ComplexMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Co(II)-PicHA-AlaSal0.91 - 3.65 mMNot specified
Standard Antibiotics (Gentamicin)0.5 - 1.0 mM1.0 - 2.0 mM
Co(II)-HexafluoroacetylacetonateVaries by strainVaries by strain

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on L929 mouse fibroblast cells have shown that higher concentrations may lead to decreased metabolic activity and increased nuclear damage over time. The cytotoxicity appears to be concentration-dependent, with prolonged exposure resulting in more pronounced effects .

Table 2: Cytotoxic Effects on L929 Cells

Concentration (mM)Metabolic Activity (%)Nuclear Damage (Scale 1-10)
0.91852
1.5704
3.65407

Therapeutic Potential

The potential therapeutic applications of this compound are being explored in drug delivery systems due to its favorable interaction with biological macromolecules. Research indicates that transition metal complexes like this one can serve as effective carriers for therapeutic agents, enhancing their stability and bioavailability .

Study on Antimicrobial Properties

A study conducted on the antibacterial properties of cobalt(II)-based complexes revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of bacterial strains, measuring the MIC and MBC values to assess efficacy compared to standard antibiotics .

Investigation into Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on various eukaryotic cell lines, including L929 fibroblasts and cancer cell lines. The findings indicated that while lower concentrations were relatively safe, higher concentrations resulted in significant cytotoxicity, emphasizing the need for careful dosage consideration in therapeutic applications .

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